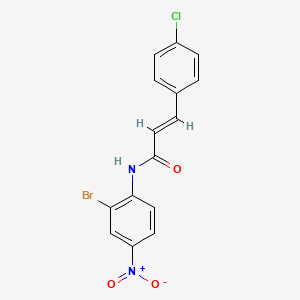
4-(1-benzofuran-2-ylmethyl)-N-(cyclohexylmethyl)-2-morpholinecarboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(1-benzofuran-2-ylmethyl)-N-(cyclohexylmethyl)-2-morpholinecarboxamide, also known as JNJ-31020028, is a small molecule inhibitor that targets the TRPV1 ion channel. TRPV1 is a member of the transient receptor potential (TRP) family of ion channels and is involved in the perception of pain and inflammation. JNJ-31020028 has shown promise as a potential therapeutic agent for the treatment of chronic pain and inflammatory diseases.
Wirkmechanismus
4-(1-benzofuran-2-ylmethyl)-N-(cyclohexylmethyl)-2-morpholinecarboxamide works by blocking the TRPV1 ion channel, which is involved in the perception of pain and inflammation. TRPV1 is activated by various stimuli, including heat, acid, and capsaicin, and is expressed in sensory neurons. By blocking the TRPV1 channel, 4-(1-benzofuran-2-ylmethyl)-N-(cyclohexylmethyl)-2-morpholinecarboxamide is able to reduce the perception of pain and inflammation.
Biochemical and Physiological Effects
4-(1-benzofuran-2-ylmethyl)-N-(cyclohexylmethyl)-2-morpholinecarboxamide has been shown to have several biochemical and physiological effects. In addition to blocking the TRPV1 channel, 4-(1-benzofuran-2-ylmethyl)-N-(cyclohexylmethyl)-2-morpholinecarboxamide has been shown to reduce the release of pro-inflammatory cytokines and chemokines in preclinical models. 4-(1-benzofuran-2-ylmethyl)-N-(cyclohexylmethyl)-2-morpholinecarboxamide has also been shown to have a favorable pharmacokinetic profile, with good oral bioavailability and a long half-life.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of 4-(1-benzofuran-2-ylmethyl)-N-(cyclohexylmethyl)-2-morpholinecarboxamide is its specificity for the TRPV1 channel, which reduces the risk of off-target effects. However, one limitation of 4-(1-benzofuran-2-ylmethyl)-N-(cyclohexylmethyl)-2-morpholinecarboxamide is its relatively low potency, which may limit its efficacy in certain preclinical models.
Zukünftige Richtungen
There are several future directions for the development of 4-(1-benzofuran-2-ylmethyl)-N-(cyclohexylmethyl)-2-morpholinecarboxamide as a therapeutic agent. One direction is the optimization of the synthesis method to improve the potency and pharmacokinetic properties of 4-(1-benzofuran-2-ylmethyl)-N-(cyclohexylmethyl)-2-morpholinecarboxamide. Another direction is the development of novel formulations for 4-(1-benzofuran-2-ylmethyl)-N-(cyclohexylmethyl)-2-morpholinecarboxamide to improve its delivery and bioavailability. Additionally, further preclinical studies are needed to evaluate the safety and efficacy of 4-(1-benzofuran-2-ylmethyl)-N-(cyclohexylmethyl)-2-morpholinecarboxamide in various disease models.
Synthesemethoden
4-(1-benzofuran-2-ylmethyl)-N-(cyclohexylmethyl)-2-morpholinecarboxamide was first synthesized by scientists at Janssen Research and Development, a subsidiary of Johnson & Johnson. The synthesis method involves several steps, including the coupling of 2-morpholinecarboxylic acid with benzofuran-2-carbaldehyde, followed by the addition of cyclohexylmethylamine and the final step of protecting the amine group with a Boc group.
Wissenschaftliche Forschungsanwendungen
4-(1-benzofuran-2-ylmethyl)-N-(cyclohexylmethyl)-2-morpholinecarboxamide has been extensively studied in preclinical models of chronic pain and inflammation. In a rat model of chronic neuropathic pain, 4-(1-benzofuran-2-ylmethyl)-N-(cyclohexylmethyl)-2-morpholinecarboxamide was able to significantly reduce pain behavior without affecting motor function. In a mouse model of acute inflammatory pain, 4-(1-benzofuran-2-ylmethyl)-N-(cyclohexylmethyl)-2-morpholinecarboxamide was able to reduce pain behavior and inflammation. These results suggest that 4-(1-benzofuran-2-ylmethyl)-N-(cyclohexylmethyl)-2-morpholinecarboxamide may have potential as a therapeutic agent for the treatment of chronic pain and inflammatory diseases.
Eigenschaften
IUPAC Name |
4-(1-benzofuran-2-ylmethyl)-N-(cyclohexylmethyl)morpholine-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H28N2O3/c24-21(22-13-16-6-2-1-3-7-16)20-15-23(10-11-25-20)14-18-12-17-8-4-5-9-19(17)26-18/h4-5,8-9,12,16,20H,1-3,6-7,10-11,13-15H2,(H,22,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JVJCLJDBPTXODJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)CNC(=O)C2CN(CCO2)CC3=CC4=CC=CC=C4O3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H28N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-acetyl-4-{[2-(2,4-dimethoxy-3-methylphenyl)-5-methyl-1,3-oxazol-4-yl]methyl}piperazine](/img/structure/B5314559.png)
![5-cyano-2-methyl-N-({2-[(6-methylpyridin-3-yl)oxy]pyridin-3-yl}methyl)-6-oxo-1,6-dihydropyridine-3-carboxamide](/img/structure/B5314574.png)
![[4-(2-phenylethyl)-1-thieno[2,3-d]pyrimidin-4-ylpiperidin-4-yl]methanol](/img/structure/B5314583.png)

![ethyl 4-[(1,2-diphenylethyl)amino]-1-piperidinecarboxylate](/img/structure/B5314606.png)

![5-isopropyl-N,2-dimethyl-N-(tetrahydro-2H-pyran-2-ylmethyl)pyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B5314617.png)
![N-[1-(2,4-dimethylphenyl)ethyl]-2,3-dimethoxybenzamide](/img/structure/B5314627.png)
![2-[4-(3-chlorobenzyl)-1-piperazinyl]-N-1,3-thiazol-2-ylacetamide](/img/structure/B5314637.png)
![N-{5-[(allylamino)sulfonyl]-1,3,4-thiadiazol-2-yl}acetamide](/img/structure/B5314650.png)
![1-[(2,5-dimethylphenyl)sulfonyl]-4-(3-methoxyphenyl)piperazine](/img/structure/B5314656.png)

![N-[1-(2,4-dimethylphenyl)ethyl]-3-fluorobenzamide](/img/structure/B5314667.png)
